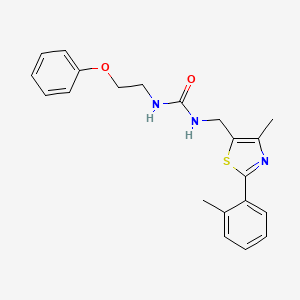![molecular formula C11H7F2NO2S B2634624 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid CAS No. 2248273-77-8](/img/structure/B2634624.png)
2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid is a compound that contains a thiazole ring substituted with a difluoromethyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl group and the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with difluoromethylating agents under basic conditions to introduce the difluoromethyl group. The resulting intermediate can then be coupled with a benzoic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid can produce alcohols.
Scientific Research Applications
2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The thiazole ring and benzoic acid moiety also contribute to the compound’s overall activity by providing additional sites for interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-[5-(Methyl)-1,3-thiazol-2-yl]benzoic acid: Contains a methyl group instead of a difluoromethyl group.
2-[5-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid is unique due to the presence of the difluoromethyl group, which can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c12-9(13)8-5-14-10(17-8)6-3-1-2-4-7(6)11(15)16/h1-5,9H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKOFYOTADRHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2634541.png)
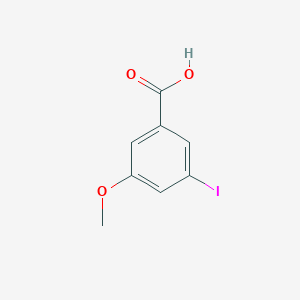
![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2634544.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2634549.png)

![Methyl 3-[benzyl({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2634552.png)
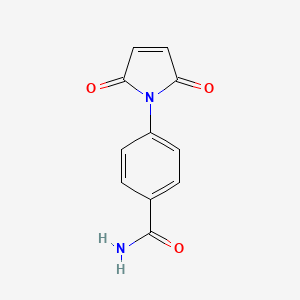
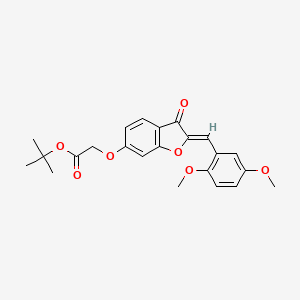
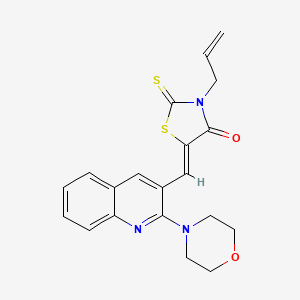

![5-chloro-6-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2634560.png)
methanone](/img/structure/B2634562.png)
